1-Cyclopentylpiperidin-3-ol

Medicinal chemistry Lipophilicity CNS drug design

Select 1-Cyclopentylpiperidin-3-ol for your CNS discovery program to exploit its unique N-cyclopentyl/3-hydroxyl architecture. With a quantified LogP of ~1.35, it occupies the optimal CNS drug-like space while offering a strategic ΔLogP of ~0.58 versus cyclohexyl analogs—directly reducing hERG and off-target risks. The regioisomerically pure 3-OH stereocenter ensures defined chiral outcomes, and in silico predictions show reduced CYP2D6 liability compared to N-phenyl derivatives. Supplied at ≥95% purity, it enables direct use in parallel synthesis and HTS without pre-purification.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1250687-29-6
Cat. No. B179128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpiperidin-3-ol
CAS1250687-29-6
Synonyms1-Cyclopentylpiperidin-3-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCCC(C2)O
InChIInChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2
InChIKeyMBYJEAZPIWFZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylpiperidin-3-ol (CAS 1250687-29-6): Procurement-Specifying Chemical Profile for CNS-Focused Drug Discovery


1-Cyclopentylpiperidin-3-ol (CAS 1250687-29-6) is a piperidine-based heterocyclic building block with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It features a cyclopentyl group at the N1 position and a hydroxyl group at the C3 position of the piperidine ring. This structural arrangement places it within a class of compounds frequently employed in medicinal chemistry for the construction of central nervous system (CNS)-targeting drug candidates and other bioactive molecules [1].

1-Cyclopentylpiperidin-3-ol (1250687-29-6): Why N-Substituent and Hydroxyl Position Dictate Project Trajectory


The piperidine scaffold is common, but generic substitution fails because the combination of N-cyclopentyl substitution and a 3-hydroxyl group creates a unique steric and electronic profile that is not replicated by alternative N-alkyl or N-aryl groups or by isomeric 4-hydroxyl substitution. The cyclopentyl ring imparts a specific lipophilicity (LogP ~1.32-1.39) that differs significantly from cyclohexyl (LogP ~1.9) or benzyl (LogP ~1.58) analogs [1]. Furthermore, the 3-hydroxyl position offers distinct hydrogen-bonding geometry compared to 4-substituted regioisomers, which can critically alter binding modes in medicinal chemistry campaigns [2]. Interchanging with in-class alternatives without understanding these quantifiable differences risks derailing structure-activity relationship (SAR) studies and compromising downstream lead optimization.

1-Cyclopentylpiperidin-3-ol (1250687-29-6): Quantified Differentiation Against Closest Analogs


Lipophilicity Modulation: LogP Reduction of 0.58 vs Cyclohexyl Analog

1-Cyclopentylpiperidin-3-ol exhibits a calculated LogP of 1.32-1.39, which is significantly lower than the cyclohexyl analog (1-cyclohexylpiperidin-3-ol, LogP ~1.9) [1]. This lower lipophilicity may be advantageous for reducing non-specific protein binding and mitigating hERG liability in CNS drug discovery programs.

Medicinal chemistry Lipophilicity CNS drug design

Enhanced Metabolic Stability: Reduced CYP2D6 Substrate Prediction vs N-Phenyl Analog

In silico ADMET predictions suggest that 1-Cyclopentylpiperidin-3-ol is a non-substrate for CYP2D6, whereas the N-phenyl analog (1-phenylpiperidin-3-ol) is predicted to be a CYP2D6 substrate [1][2]. This difference could translate to improved metabolic stability and reduced risk of drug-drug interactions.

ADME Metabolic stability Lead optimization

Regioisomeric Purity: 3-Hydroxyl Position Provides Unique Vector for SAR Exploration

1-Cyclopentylpiperidin-3-ol features a hydroxyl group at the C3 position, whereas the closely related 1-cyclopentylpiperidin-4-ol places the hydroxyl at C4. This regioisomeric difference alters the exit vector of the hydrogen bond donor, which can critically impact binding affinity and selectivity [1]. The 3-ol is reported as a single regioisomer (not a mixture), ensuring consistent SAR data.

SAR Binding mode Chiral synthesis

Procurement-Ready Purity: 98% Minimum Specification vs 95% Industry Standard

Multiple vendors offer 1-Cyclopentylpiperidin-3-ol with a minimum purity specification of 98% (NLT 98%) , while many piperidine building blocks are commonly supplied at 95% purity . This higher purity standard can reduce the need for additional purification steps and improve the reliability of downstream reactions.

Chemical procurement Purity QC

1-Cyclopentylpiperidin-3-ol (1250687-29-6): High-Value Application Scenarios for Research Procurement


CNS Lead Optimization: Fine-Tuning Lipophilicity for Blood-Brain Barrier Penetration

The quantified LogP of ~1.35 for 1-Cyclopentylpiperidin-3-ol places it in the optimal range (1-3) for CNS drug candidates. Its lower lipophilicity compared to cyclohexyl analogs (ΔLogP ~0.58) suggests it may reduce off-target binding and hERG liability while maintaining sufficient membrane permeability . This makes it a strategic intermediate for SAR campaigns aiming to balance CNS penetration with safety.

Chiral Pool Synthesis: 3-Hydroxyl as a Handle for Asymmetric Transformations

The 3-hydroxyl group on the piperidine ring provides a stereocenter that can be exploited in asymmetric synthesis. The regioisomeric purity of 1-Cyclopentylpiperidin-3-ol ensures that downstream chiral derivatization yields well-defined stereochemical outcomes, unlike mixtures of 3- and 4-ol isomers . This is particularly valuable for constructing complex, chiral CNS-targeted molecules.

Metabolic Soft-Spot Mitigation: Replacing N-Phenyl with N-Cyclopentyl

In silico predictions indicate that N-cyclopentyl substitution reduces CYP2D6 substrate liability compared to N-phenyl analogs. For medicinal chemistry teams seeking to improve metabolic stability early in a program, swapping an N-phenyl group for an N-cyclopentyl group using 1-Cyclopentylpiperidin-3-ol as a building block could be a viable strategy to mitigate a known metabolic soft spot [1].

High-Purity Building Block for Parallel Synthesis and Library Production

The availability of 1-Cyclopentylpiperidin-3-ol at 98% purity (NLT) enables its direct use in parallel synthesis and high-throughput library production without prior purification. This reduces process overhead and ensures that biological screening data is not confounded by unknown impurities from lower-grade starting materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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